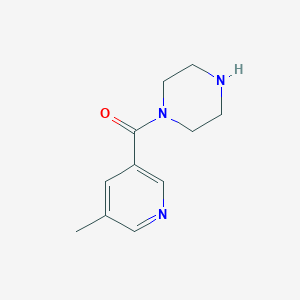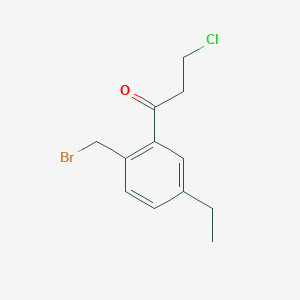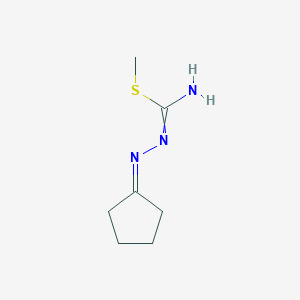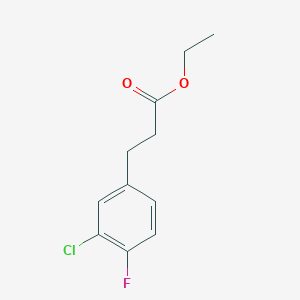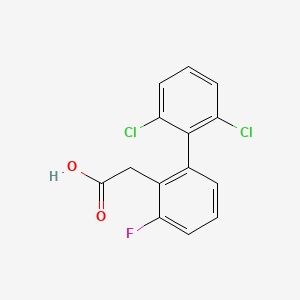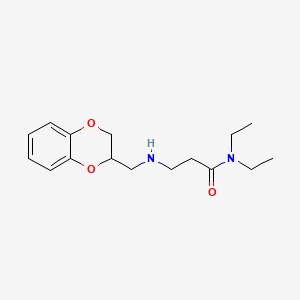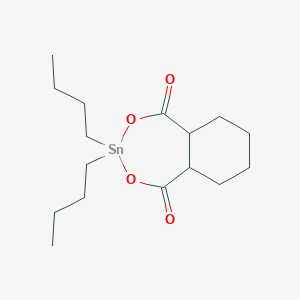
2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro-: is a complex organotin compound characterized by its unique structure, which includes a benzodioxastannepin ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- typically involves the reaction of dibutyltin oxide with a suitable dioxastannepin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of the dioxastannepin precursor, followed by its reaction with dibutyltin oxide. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or alkoxides under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides.
科学的研究の応用
Chemistry: In chemistry, 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules and its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, including its use as an anticancer agent due to its ability to interact with cellular targets.
Industry: In industry, the compound is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
作用機序
The mechanism by which 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role as a catalyst or its potential therapeutic effects.
類似化合物との比較
- 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dimethyl-
- 1,4-Benzodiazepine-2,5-dione derivatives
Comparison: 2,4,3-Benzodioxastannepin-1,5-dione, 3,3-dibutylhexahydro- is unique due to its specific substitution pattern and the presence of the dibutyl groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different catalytic properties or biological activities, making it a valuable compound for specific applications.
特性
CAS番号 |
102712-54-9 |
|---|---|
分子式 |
C16H28O4Sn |
分子量 |
403.1 g/mol |
IUPAC名 |
3,3-dibutyl-5a,6,7,8,9,9a-hexahydrobenzo[e][1,3,2]dioxastannepine-1,5-dione |
InChI |
InChI=1S/C8H12O4.2C4H9.Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-4-2;/h5-6H,1-4H2,(H,9,10)(H,11,12);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChIキー |
DAGMTKLZPHJMTC-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn]1(OC(=O)C2CCCCC2C(=O)O1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


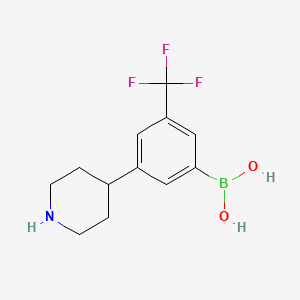
![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
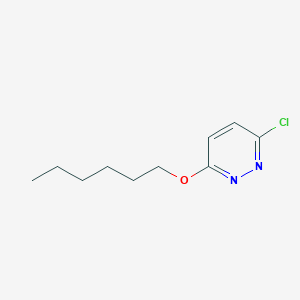
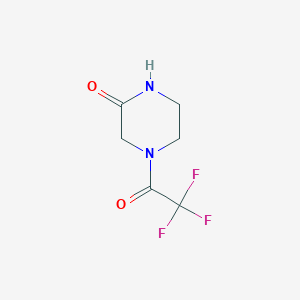
![Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-](/img/structure/B14072151.png)
